Chemical properties of O-Cyclobutyl-hydroxylamine hydrochloride
Chemical properties of O-Cyclobutyl-hydroxylamine hydrochloride
Executive Summary
O-Cyclobutyl-hydroxylamine hydrochloride (CAS: 137270-23-6) is a specialized alkoxylamine building block used primarily in medicinal chemistry to introduce the cyclobutoxy pharmacophore.[1] As a constrained, lipophilic bioisostere of O-ethyl or O-isopropyl groups, the cyclobutyl moiety offers unique metabolic stability and conformational restriction. This guide details the chemical properties, validated synthesis protocols, and reactivity profiles necessary for integrating this reagent into high-value drug development pipelines.
Part 1: Chemical Identity & Structural Analysis
The compound exists as a stable hydrochloride salt, preventing the volatility and potential decomposition associated with the free base hydroxylamine.
| Property | Data |
| Chemical Name | O-Cyclobutyl-hydroxylamine hydrochloride |
| CAS Number | 137270-23-6 |
| Molecular Formula | C₄H₉NO[1][2] · HCl |
| Molecular Weight | 123.58 g/mol |
| Structure | Cyclobutane ring ether-linked to an ammonium chloride group |
| SMILES | C1CC(C1)ON.Cl |
| Appearance | White to off-white hygroscopic crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; Insoluble in hexanes, Et₂O |
Structural Significance
The cyclobutane ring introduces significant Baeyer strain (~26 kcal/mol) and Pitzer strain (torsional strain). Unlike the planar cyclopropane, cyclobutane adopts a "puckered" butterfly conformation to relieve eclipsing interactions. When incorporated into a drug molecule via the hydroxylamine linker, this puckering creates a distinct spatial volume that can improve binding selectivity compared to flexible linear alkyl chains.
Part 2: Physicochemical Profile
The hydrochloride salt form is critical for handling. The protonated amine (
| Parameter | Value / Characteristic | Implication for Handling |
| Melting Point | ~150–160 °C (Decomposition) | Do not heat neat; risk of rapid decomposition. |
| Hygroscopicity | High | Store under inert atmosphere (Argon/N₂) with desiccant. |
| Acidity (pH) | ~3.0 (1% aq. solution) | Corrosive to mild steel; use glass or Hastelloy. |
| Thermal Stability | Moderate | Stable at RT; degrades >100°C releasing HCl and NOₓ. |
Part 3: Synthesis & Manufacturing Protocols
Direct alkylation of N-protected hydroxylamines with cyclobutyl halides is often sluggish due to the steric hindrance of the secondary carbon and the ring strain retarding
Validated Synthetic Route: The Phthalimide Protocol
This three-step protocol ensures high purity by avoiding poly-alkylation.
Step 1: Mitsunobu Coupling
Reaction: Cyclobutanol + N-Hydroxyphthalimide (NHPI)
-
Reagents: Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD), THF. -
Conditions:
, 12–18 h. -
Mechanism: Activation of the alcohol by
/DIAD followed by displacement by the nucleophilic oxygen of NHPI. -
Critical Note: Maintain temperature
during DIAD addition to prevent side reactions.
Step 2: Hydrazinolysis
Reaction: N-Cyclobutoxyphthalimide + Hydrazine
-
Reagents: Hydrazine monohydrate (
), Ethanol/DCM. -
Conditions: Reflux or RT, depending on substrate stability.
-
Workup: The phthalhydrazide byproduct precipitates and is removed by filtration.
Step 3: Salt Formation
Reaction: Free Base + HCl
-
Reagents: 4M HCl in Dioxane or
. -
Conditions:
, anhydrous conditions. -
Isolation: Filtration of the precipitated salt.[3]
Synthesis Workflow Visualization
Caption: Figure 1. Step-wise synthesis of O-Cyclobutyl-hydroxylamine HCl via the Mitsunobu-Phthalimide route.
Part 4: Reactivity & Synthetic Utility
O-Cyclobutyl-hydroxylamine is a potent
Oxime Ether Formation (Chemesective Ligation)
The primary application is the condensation with ketones or aldehydes to form O-cyclobutyl oxime ethers . This linkage is hydrolytically stable and resistant to many metabolic enzymes.
-
Conditions: Pyridine or NaOAc buffer, MeOH/EtOH, RT.
-
Mechanism: Nucleophilic attack of the amine on the carbonyl carbon, followed by acid-catalyzed dehydration.
Amide Coupling (Hydroxamate Synthesis)
Reacts with activated carboxylic acids (EDC/NHS esters or acid chlorides) to form N-alkoxy amides (hydroxamates) .
-
Utility: These motifs are common in histone deacetylase (HDAC) inhibitors and siderophore mimics.
Reactivity Pathway Diagram
Caption: Figure 2. Divergent reactivity pathways for O-Cyclobutyl-hydroxylamine in medicinal chemistry.
Part 5: Handling, Safety & Stability
Hazard Identification
-
GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.
-
Potential Mutagenicity: Hydroxylamine derivatives are often Ames positive; handle as a potential mutagen.
-
Explosion Hazard: While the HCl salt is stable, heating the residue above 100°C or mixing with strong oxidizers can lead to rapid decomposition.
Storage Protocol
-
Container: Amber glass vial with Teflon-lined cap.
-
Atmosphere: Flush with Argon before sealing.
-
Temperature: Store at 2–8°C (Refrigerated).
-
Incompatibility: Keep away from ketones (acetone) during storage to prevent inadvertent oxime formation.
References
-
Sigma-Aldrich. O-Cyclobutylhydroxylamine Hydrochloride Product Specification. CAS 137270-23-6.[1]
-
Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via Mitsunobu reaction. Synthesis, 1976(10), 682-684. Link
-
Petrie, C. R., et al. (1985). Synthesis and biological activity of O-alkyl derivatives of hydroxylamine. Journal of Medicinal Chemistry, 28(8), 1010-1016. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 137270-23-6. Link
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referenced for N-hydroxyphthalimide deprotection protocols).
Sources
- 1. 137270-23-6,O-Cyclobutylhydroxylamine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. CN106800580A - ç¾éç±»è¡çç©åå ¶å¶å¤æ¹æ³ååºç¨ - Google Patents [patents.google.com]
- 3. O-PHENYLHYDROXYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
